4-Amino-2-hydroxybenzoate

Descripción

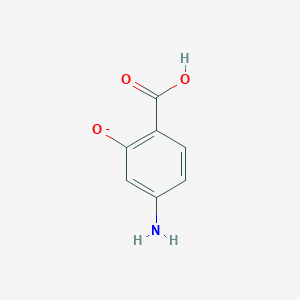

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-2-carboxyphenolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBBRNOQWQTFEX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NO3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314968 | |

| Record name | 4-Aminosalicylate ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-50-6 | |

| Record name | 4-Aminosalicylate ion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminosalicylate ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Amino 2 Hydroxybenzoate

Established Synthetic Routes for 4-Amino-2-hydroxybenzoate and its Core Structure

Several well-established synthetic pathways are employed for the production of this compound, each with distinct advantages and optimization strategies.

Kolbe-Schmitt Reaction Pathways and Optimization Strategies

The Kolbe-Schmitt reaction is a fundamental industrial process for the carboxylation of phenols. numberanalytics.comwikipedia.org In the context of this compound synthesis, this reaction typically involves the carboxylation of m-aminophenol. The classical method involves the reaction of sodium phenoxide with carbon dioxide under high pressure and temperature. wikipedia.org However, variations using potassium hydroxide (B78521) can favor the formation of the para-isomer, 4-hydroxybenzoic acid, which is a precursor for other compounds. wikipedia.org

Optimization of the Kolbe-Schmitt reaction focuses on several key parameters to enhance yield and regioselectivity. researchgate.net These include:

Temperature and Pressure: The reaction is typically conducted at elevated temperatures (around 150°C to 200°C) and high pressures (approximately 100 atmospheres) to facilitate carboxylation. numberanalytics.com

Catalyst and Base: While the reaction can proceed without a catalyst, the choice of alkali metal hydroxide (sodium vs. potassium) can influence the isomeric product distribution. wikipedia.org Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been explored to mediate the reaction under ambient conditions. researchgate.net

Solvent: The use of specific solvents can impact reaction efficiency. vulcanchem.com Toluene is a common solvent for related carboxylation reactions. researchgate.net

Additives: Basic additives such as sodium salts of various organic molecules have been shown to increase the yield of hydroxybenzoic acids. researchgate.net

Recent advancements have explored enzymatic versions of the Kolbe-Schmitt reaction. Salicylate (B1505791) decarboxylase enzymes have been shown to catalyze the reversible carboxylation of phenols. researchgate.netnih.gov Site-directed mutagenesis of these enzymes has led to mutants with significantly increased carboxylation activity, offering a more sustainable and selective route to hydroxybenzoic acids. researchgate.net

Direct Amination Approaches for Aromatic Systems

Direct amination of a pre-existing hydroxybenzoic acid core structure is another synthetic strategy. For instance, methyl salicylate can be aminated using ammonia (B1221849) or other amines under specific conditions to introduce the amino group, yielding methyl this compound. smolecule.com This method offers a more direct route compared to multi-step sequences.

Nitration and Subsequent Reduction Methods

A common and versatile method for introducing an amino group onto an aromatic ring is through the nitration of a precursor followed by the reduction of the resulting nitro group. smolecule.com This two-step process is widely applicable in the synthesis of aromatic amines.

For the synthesis of this compound, this pathway would typically involve:

Nitration: A suitable benzoic acid derivative, such as 2-hydroxybenzoic acid (salicylic acid) or its ester, is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the para-position to the hydroxyl group. acs.org

Reduction: The resulting 4-nitro-2-hydroxybenzoic acid is then subjected to a reduction reaction to convert the nitro group (-NO2) into an amino group (-NH2). Common reducing agents for this transformation include metals like tin or iron in acidic media, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). google.comchemicalbook.com

This method's key advantage is the well-established nature of both nitration and nitro group reduction reactions, allowing for reliable synthesis.

Esterification and Hydrolysis Processes for Carboxylic Acid Derivatives

Esterification and hydrolysis are fundamental transformations in the synthesis and modification of this compound.

Esterification: The carboxylic acid group of this compound can be converted to an ester. This is often done to protect the carboxylic acid, modify the compound's properties, or as a step in a larger synthetic sequence. vulcanchem.com Common methods include acid-catalyzed esterification with an alcohol (e.g., propanol, ethanol) or reaction with an alkyl halide. vulcanchem.comvulcanchem.comnih.gov For example, reacting 4-amino-2-hydroxybenzoic acid with phenol (B47542) in the presence of phosphorus pentoxide or polyphosphoric acids at elevated temperatures can yield the corresponding phenyl ester. google.com

Hydrolysis: The reverse reaction, hydrolysis, converts an ester derivative back to the carboxylic acid. This is typically achieved by treating the ester with an acid or a base. smolecule.comnih.gov Enzymatic hydrolysis is also a viable and often more selective method. nih.gov

These processes are crucial for creating various prodrugs and analogs of this compound.

Alternative Synthetic Pathways from Precursors

Beyond the primary routes, alternative pathways from different precursors have been developed. One such method starts from 3-hydroxy-4-nitrobenzoic acid. acs.org This precursor can undergo esterification, followed by reduction of the nitro group to an amino group, and subsequent manipulation of the hydroxyl group if necessary. acs.orgnih.gov Another approach utilizes the Sandmeyer reaction, converting aminobenzoic acids into other functional groups via diazonium salts, which could potentially be adapted for the synthesis of this compound derivatives. scirp.org

Chemical Derivatization and Analog Development of this compound

The functional groups of this compound—the amino, hydroxyl, and carboxylic acid groups—provide multiple sites for chemical modification, making it a versatile scaffold for developing new analogs with potentially improved properties. vulcanchem.com

Derivatization of the Amino Group: The amino group can be acylated to form amides. For instance, reaction with acetyl chloride yields the corresponding acetamido derivative. vulcanchem.comchemicalbook.com It can also be converted into imines (Schiff bases) by reacting with aldehydes, or into ureas by reacting with isocyanates. cuni.czresearchgate.net

Derivatization of the Hydroxyl Group: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively.

Derivatization of the Carboxylic Acid Group: As mentioned, the carboxylic acid can be esterified with various alcohols to produce a range of ester analogs. nih.gov It can also be converted to an amide by reacting with an amine, or to a hydrazide by reacting with hydrazine (B178648).

Ring Substitution: The aromatic ring itself can be further substituted. For example, halogenation with reagents like N-bromosuccinimide can introduce halogen atoms at specific positions on the ring. vulcanchem.comgoogle.com

These derivatization strategies have led to the development of numerous analogs, including:

Esters: Methyl, ethyl, and propyl esters have been synthesized. smolecule.comvulcanchem.comvulcanchem.comnih.gov

Amides and Ureas: A series of ureas have been prepared from aliphatic, alicyclic, and phenylalkyl isocyanates. cuni.cz

Halogenated derivatives: Fluorinated and chlorinated analogs have been synthesized. nih.govresearchgate.net

Azo derivatives: The amino group can be diazotized and coupled to form azo compounds. scientificlabs.co.ukchemicalbook.com

These modifications are often aimed at improving the parent compound's physicochemical properties and biological activity. cuni.cz

Table of Synthetic Reactions and Derivatizations:

| Reaction Type | Starting Material | Reagents/Conditions | Product |

| Kolbe-Schmitt | m-Aminophenol | 1. NaOH, 2. CO2, High T/P | 4-Amino-2-hydroxybenzoic acid |

| Nitration | 2-Hydroxybenzoic acid | HNO3, H2SO4 | 4-Nitro-2-hydroxybenzoic acid |

| Reduction | 4-Nitro-2-hydroxybenzoic acid | Sn/HCl or H2, Pd/C | 4-Amino-2-hydroxybenzoic acid |

| Esterification | 4-Amino-2-hydroxybenzoic acid | Propanol, H+ catalyst | Propyl this compound vulcanchem.com |

| Hydrolysis | Methyl this compound | Acid or Base | 4-Amino-2-hydroxybenzoic acid smolecule.com |

| Acylation | This compound | Acetyl chloride, NaHCO3 | 4-Acetamido-2-hydroxybenzoic acid chemicalbook.com |

| Halogenation | 4-Protected amino-2-hydroxybenzoic acid | N-bromosuccinimide | Halogenated derivative vulcanchem.com |

Synthesis of Ester Derivatives (e.g., Methyl, Ethyl, Propyl Esters)

The carboxyl group of this compound is readily esterified to produce various alkyl esters. This transformation is typically achieved through acid-catalyzed esterification (Fischer esterification) or by alkylation of the carboxylate salt.

Methyl Ester Synthesis: The synthesis of Methyl this compound can be accomplished by reacting 4-aminosalicylic acid with dimethyl sulfate (B86663) in the presence of a base like anhydrous sodium carbonate in acetone. nih.gov This reaction, stirred at room temperature for 24 hours, yields the methyl ester alongside the N-methylated byproduct. nih.gov Another method involves using pyridine (B92270) in acetonitrile (B52724) at elevated temperatures (80°C) for 24 hours, resulting in a 78% yield.

Ethyl and Propyl Ester Synthesis: Ethyl and propyl esters are synthesized through similar alkylation strategies. The general procedure involves the reaction of 4-aminosalicylic acid with the corresponding alkyl iodide (e.g., ethyl iodide, isopropyl iodide) in the presence of a base. nih.gov For instance, ethyl this compound was prepared with an 81% yield using ethyl iodide. nih.gov The synthesis of propyl this compound is achieved by the esterification of 4-amino-2-hydroxybenzoic acid with propanol, often catalyzed by an acid.

The following table summarizes the synthesis of various ester derivatives.

| Ester Derivative | Reagents | Solvent/Conditions | Yield | Reference |

| Methyl this compound | Dimethyl sulfate, Sodium carbonate | Acetone, 23°C, 24h | 37% | nih.gov |

| Ethyl this compound | Ethyl iodide | General alkylation procedure | 81% | nih.gov |

| Isopropyl this compound | Isopropyl iodide | General alkylation procedure | 85% | nih.gov |

| Propyl this compound | Propanol | Acid-catalyzed esterification | - | |

| (Pivaloyloxy)methyl this compound | Iodomethyl pivalate | General alkylation procedure | 73% | nih.gov |

Formation of Amide Analogs

The carboxylic acid functionality of this compound can be converted into a variety of amide analogs. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using coupling agents, followed by reaction with a desired amine. An alternative route involves the aminolysis of its ester derivatives.

A prominent example is the synthesis of 4-amino-2-hydroxybenzenecarbohydrazide. This involves the esterification of 4-amino-2-hydroxybenzoic acid to its methyl ester, followed by hydrazinolysis where the ester reacts with hydrazine hydrate (B1144303) under reflux. nih.gov Another approach is the direct reaction of 4-amino-2-hydroxybenzoic acid with hydrazine hydrate, where pH control is crucial to favor the nucleophilic substitution. nih.gov

Furthermore, the amino group of this compound can be acylated to form amide bonds. For instance, reacting methyl this compound with benzoyl chloride yields methyl 4-benzamido-2-hydroxybenzoate. researchgate.net This can then be hydrolyzed to the corresponding carboxylic acid, 4-benzamido-2-hydroxybenzoic acid. researchgate.net Similarly, reaction with acetyl chloride in the presence of sodium bicarbonate yields methyl 4-acetamido-2-hydroxybenzoate with a near-quantitative yield of 99%. bio-conferences.org

Enzymatic synthesis provides another route to amide analogs. Amide synthetases like CloL, NovL, and CouL are known to catalyze the formation of amide bonds between an aminocoumarin ring and aromatic acyl components, demonstrating the potential for biocatalytic synthesis of complex amides. researchgate.net

Halogenation Reactions and Halogenated Derivative Synthesis

Halogenation of the this compound ring occurs via electrophilic aromatic substitution. The positions of substitution are directed by the existing functional groups. The potent activating and ortho-, para-directing hydroxyl and amino groups dominate over the deactivating, meta-directing carboxyl group. Consequently, halogenation typically occurs at positions 3 and 5, ortho to the hydroxyl group and meta to the carboxyl group.

To prevent undesirable side reactions and decomposition, the amino group is often protected, commonly as an acetamide, before halogenation. nih.govlibretexts.org The protected substrate, such as methyl 4-acetamido-2-hydroxybenzoate, can then be halogenated. libretexts.orgnih.gov

Common halogenating agents include:

Chlorination: N-chlorosuccinimide (NCS) or dichlorohydantoin. nih.gov Exhaustive chlorination can lead to products like methyl 3,5,6-trichloro-4-amino-2-hydroxy-benzoate. libretexts.org

Bromination: N-bromosuccinimide (NBS) or dibromohydantoin. nih.gov

Iodination: N-iodosuccinimide (NIS). nih.gov

Fluorination: Selectfluor is used for fluorination, for example, to produce 5-fluoro derivatives from methyl 4-acetamido-2-hydroxybenzoate. nih.gov

A patent describes a method for preparing 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid/esters by reacting the starting material with a halogenating agent in an organic solvent like dichloroethane under heat. nih.gov For example, 4-acetamido-o-hydroxybenzoic acid ethyl ester was reacted with N-iodosuccinimide in dichloroethane at 80-85°C to yield the diiodo derivative. nih.gov

| Halogenation Reaction | Substrate | Reagent | Product | Reference |

| Dichlorination | Methyl 4-acetamido-2-hydroxybenzoate | - | Methyl 4-acetamido-3,5-dichloro-2-hydroxybenzoate | nih.gov |

| Diiodination | Ethyl 4-acetamido-2-hydroxybenzoate | N-Iodosuccinimide (NIS) | Ethyl 4-acetamido-3,5-diiodo-2-hydroxybenzoate | nih.gov |

| Fluorination | Methyl 4-acetamido-2-hydroxybenzoate | Selectfluor | Methyl 4-acetamido-5-fluoro-2-hydroxybenzoate | nih.gov |

| Chlorination/Reduction | Methyl 4-amino-2-hydroxy-benzoate | Cl₂ / SnCl₂ | Methyl 3,5-dichloro-4-amino-2-hydroxy-benzoate | libretexts.org |

Design and Synthesis of Complex Hybrid Compounds

The functional groups of this compound serve as handles for constructing more complex molecular architectures, including heterocyclic systems and metal complexes.

Benzofuran (B130515) Derivatives: A notable example is the synthesis of 4-amino-5-halogenobenzofuran-7-carboxylic acid derivatives. The synthesis starts with the halogenation of a 4-protected amino-2-hydroxybenzoic acid ester. nih.govresearchgate.net The resulting 3,5-dihalo intermediate undergoes a palladium-catalyzed coupling reaction with a trialkylsilylacetylene. This is followed by a ring-closing reaction and subsequent deprotection to yield the final benzofuran product. nih.govresearchgate.net Catalysts for the coupling step include bistriphenylphosphine palladium dichloride and cuprous iodide. nih.gov

Schiff Bases and Metal Complexes: The amino group of this compound can react with aldehydes to form Schiff bases (imines). For example, condensation with 2-hydroxybenzaldehyde yields a bidentate Schiff base ligand. oatext.com This ligand can then coordinate with metal ions, such as Co(II) and Ni(II), through its azomethine nitrogen and phenolic oxygen to form stable metal complexes. oatext.com The metal-to-ligand ratio in these complexes was determined to be 1:2. oatext.com

Hydrazide-Hydrazones: Further elaboration can lead to hydrazide-hydrazone derivatives. These are synthesized by converting this compound derivatives to an acid hydrazide, which is then reacted with various aromatic aldehydes to form the final multi-component compounds. jcu.edu.au

Inclusion Complex Formation (e.g., with Cyclodextrins)

This compound (4-ASA) and its derivatives can form inclusion complexes with cyclodextrins (CDs). univ-soukahras.dznih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate "guest" molecules. nih.govwikipedia.org This encapsulation can modify the physicochemical properties of the guest, such as solubility and stability. nih.gov

Studies have shown that 4-ASA forms 1:1 stoichiometric inclusion complexes with α-CD, β-CD, γ-CD, and hydroxypropyl-β-CD (HP-β-CD). nih.gov The formation of these complexes leads to an increase in the aqueous solubility of 4-ASA. univ-soukahras.dznih.gov Notably, complexation with γ-CD and HP-β-CD was found to increase the stability of the drug fourfold. univ-soukahras.dznih.gov For 4-aminosalicylic acid, the interaction with γ-cyclodextrin appears to be particularly significant. acs.org

Computational studies using density functional theory (DFT) have also been employed to investigate the inclusion complexes of methyl this compound with α- and γ-cyclodextrins. nih.gov These studies analyze the conformational changes and molecular orbital modifications upon complexation, providing deeper insight into the host-guest interactions that influence the spectroscopic properties of the molecule. nih.gov A macromolecular prodrug of 4-ASA has also been reported using β-cyclodextrin as the carrier moiety.

| Cyclodextrin Type | Guest Molecule | Stoichiometry | Key Finding | Reference |

| α-CD, β-CD, γ-CD, HP-β-CD | 4-Aminosalicylic acid | 1:1 | Increased aqueous solubility | nih.gov |

| γ-CD, HP-β-CD | 4-Aminosalicylic acid | 1:1 | 4-fold increase in stability | univ-soukahras.dznih.gov |

| γ-CD | 4-Aminosalicylic acid | - | Marked interaction compared to other isomers | acs.org |

| α-CD, γ-CD | Methyl this compound | - | DFT study of host-guest interactions | nih.gov |

| β-CD | 4-Aminosalicylic acid | - | Used as a promoiety in a macromolecular prodrug |

Mechanistic Investigations of this compound Synthetic Reactions

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing synthetic routes and predicting product outcomes.

Esterification: The acid-catalyzed esterification of the carboxyl group follows the well-established Fischer esterification mechanism. This involves the initial protonation of the carbonyl oxygen, which activates the carboxyl group toward nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer, regenerating the acid catalyst and yielding the ester product.

Halogenation: The mechanism of electrophilic aromatic halogenation on the activated ring of this compound is governed by the directing effects of its substituents. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The strong activating effects of the -OH and -NH2 groups direct the incoming electrophile (e.g., Br⁺ from NBS) to the ortho and para positions. Since the para position is blocked by the amino group, substitution occurs at the positions ortho to the hydroxyl group (C3 and C5). Protecting the highly activating amino group as an amide is often necessary to control the reaction and prevent oxidation or polysubstitution.

Enzymatic Reactions: Mechanistic studies have also been performed on enzymatic reactions involving this compound. For example, it is a poor substrate for the enzyme p-Hydroxybenzoate hydroxylase (PHBH). While the molecule can bind within the enzyme's active site, it fails to trigger the crucial reduction of the flavin adenine (B156593) dinucleotide (FAD) cofactor by NAD(P)H, which is a necessary step for catalysis to proceed. In contrast, 4-aminosalicylic acid acts as a prodrug that is incorporated into the folate pathway by dihydropteroate (B1496061) synthase (DHPS), ultimately leading to the inhibition of dihydrofolate reductase (DHFR).

Heterocycle Formation: The synthesis of benzothiazole (B30560) rings from 4-aminobenzoate (B8803810) derivatives has been mechanistically monitored. It was shown that the reaction requires bromine to form the reactive pseudohalogen thiocyanogen, which then participates in an electrophilic attack on the aniline (B41778) ring, initiating the cyclization process. Similarly, in the synthesis of benzofurans, it was found that a halogen (chlorine or bromine) at the 3-position is a mechanistic requirement for the ring-closing reaction to occur. nih.gov

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods provide a detailed fingerprint of the 4-Amino-2-hydroxybenzoate molecule by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound and its derivatives, ¹H and ¹³C NMR spectra are used to confirm the structure and identify the chemical environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum, the aromatic protons typically appear as distinct signals, with their chemical shifts and coupling patterns revealing their positions on the benzene (B151609) ring relative to the amino, hydroxyl, and carboxyl groups. The protons of the -NH₂ and -OH groups are also observable and can be confirmed by D₂O exchange experiments.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.gov The spectrum of 4-Aminosalicylic acid shows unique signals for each of the seven carbon atoms, including the carboxyl carbon and the six carbons of the aromatic ring. The chemical shifts are influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the carboxylic acid group.

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. nih.gov These methods reveal correlations between neighboring protons (COSY) and between protons and their directly attached carbons (HSQC) or carbons separated by two or three bonds (HMBC), providing definitive structural confirmation. nih.gov

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Type of Signal | Typical Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H | Aromatic | 6.0 - 7.5 | Protons on the benzene ring. |

| ¹H | -NH₂ | Variable | Amino group protons, signal broadens or exchanges with D₂O. |

| ¹H | -OH | Variable | Phenolic hydroxyl proton, signal broadens or exchanges with D₂O. |

| ¹³C | Aromatic | 100 - 160 | Six distinct signals for the benzene ring carbons. |

Note: Exact chemical shifts are dependent on the solvent and specific derivative (e.g., acid vs. ester).

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of 4-Amino-2-hydroxybenzoic acid provides clear evidence of its key structural features. researchgate.net

The spectrum is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹, which is typical for the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping this region, the N-H stretching vibrations of the primary amine group appear as distinct peaks, typically around 3300-3500 cm⁻¹. The C=O stretching of the carboxyl group gives rise to a strong, sharp absorption band around 1650-1680 cm⁻¹. Vibrational modes corresponding to the aromatic ring (C=C stretching) and C-H bending are observed in the fingerprint region (below 1600 cm⁻¹). irespub.com Analysis of these vibrational frequencies confirms the presence of all constituent functional groups. nih.govirespub.com

Table 2: Characteristic FTIR Absorption Bands for 4-Amino-2-hydroxybenzoic Acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 2500 - 3300 | O-H Stretch (Broad) | Carboxylic Acid (-COOH) & Phenol (B47542) (-OH) |

| 1650 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) |

| 1550 - 1620 | C=C Stretch | Aromatic Ring |

| ~1380 | C-N Stretch | Aryl Amine |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by its aromatic system, which acts as a chromophore, modified by the presence of the hydroxyl (-OH) and amino (-NH₂) groups, which act as powerful auxochromes.

These substituents shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzoic acid. The compound typically exhibits strong absorption in the UV region, with derivatives showing absorption maxima between 300 nm and 374 nm. scielo.br This property is directly related to the π → π* and n → π* electronic transitions within the conjugated system of the benzene ring, influenced by the electron-donating functional groups. The specific λ_max and molar absorptivity are dependent on the solvent used and the pH of the solution.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula.

For 4-Amino-2-hydroxybenzoic acid (C₇H₇NO₃), the calculated monoisotopic mass is 153.042593085 Da. nih.gov An HRMS experiment would aim to measure a value extremely close to this, thereby confirming the molecular formula and ruling out other possibilities. Techniques like electrospray ionization (ESI) are often coupled with HRMS to analyze such compounds. vu.edu.au This method is invaluable for confirming the identity of newly synthesized derivatives or for identifying the compound in complex biological or environmental samples. nih.gov

Other spectroscopic techniques provide additional layers of information. Raman spectroscopy, for instance, is complementary to FTIR as it detects vibrational modes based on changes in polarizability rather than dipole moment. It is particularly useful for analyzing symmetric vibrations and the carbon skeleton.

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the separation, identification, and quantification of this compound and its metabolites in complex mixtures. vu.edu.au The combination of chromatography for separation and mass spectrometry for detection provides exceptional sensitivity and selectivity. For metal complexes derived from this compound, magnetic susceptibility measurements can be used to determine the number of unpaired electrons and infer the geometry of the metal center. irespub.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Crystallographic Analysis and Solid-State Characterization

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique has been used to elucidate the crystal structure of 4-Aminosalicylic acid. nih.gov

Furthermore, an intramolecular O-H···O hydrogen bond is often observed between the phenolic hydroxyl group at position 2 and the carbonyl oxygen of the carboxylic acid at position 1, forming a stable six-membered ring (S(6) motif). iucr.org In addition to hydrogen bonding, π–π stacking interactions between the aromatic rings of adjacent molecules can also play a significant role in stabilizing the crystal packing. iucr.org The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such structural data, with the entry for a polymorph of 4-Aminosalicylic acid filed under the number 871030. nih.gov

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystal. Studies on salts of this compound provide detailed crystallographic data. For instance, the salt 2-Amino-4-methylpyridinium 4-hydroxybenzoate (B8730719) crystallizes in a monoclinic system with the space group P2₁/c. aip.orgresearchgate.net

The lattice parameters for this salt have been determined, providing a clear picture of the unit cell dimensions. aip.orgresearchgate.net These parameters are essential for defining the crystal structure and are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for 2-Amino-4-methylpyridinium 4-hydroxybenzoate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₉N₂⁺ · C₇H₅O₃⁻ | researchgate.net |

| Formula Weight ( g/mol ) | 246.26 | researchgate.net |

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P2₁/c | researchgate.netresearchgate.net |

| a (Å) | 13.069 (1) | researchgate.net |

| b (Å) | 9.1387 (6) | researchgate.net |

| c (Å) | 11.3367 (9) | researchgate.net |

| β (°) | 112.841 (3) | researchgate.net |

| Volume (ų) | 1247.81 (16) | researchgate.net |

| Z | 4 | researchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound salts is primarily governed by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. researchgate.netsciencegate.app These non-covalent interactions are crucial in the formation of stable supramolecular structures. researchgate.netsciencegate.app

Hydrogen Bonding: In the crystal structures of its salts, the this compound anion is involved in extensive hydrogen bonding. psu.edu An intramolecular O—H⋯O hydrogen bond is commonly observed within the anion itself, forming a stable S(6) ring motif. iucr.orgcore.ac.uk

Furthermore, the anion participates in strong intermolecular hydrogen bonds with surrounding cations and other anions. psu.edu In the case of 2-Amino-4-methylpyridinium 4-hydroxybenzoate, N—H⋯O hydrogen bonds link the cations and anions, creating an R₂²(8) ring motif. researchgate.netiucr.org These interactions, along with weaker C—H⋯O bonds, extend into a three-dimensional network that stabilizes the crystal lattice. psu.eduiucr.org

Table 2: Hydrogen Bond Geometry for 2-Amino-6-methylpyridinium 4-hydroxybenzoate

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Reference |

|---|---|---|---|---|---|

| N1—H1···O1i | 0.86 | 2.00 | 2.8499 (13) | 169 | psu.edu |

| N2—H2A···O2i | 0.86 | 1.94 | 2.7879 (14) | 168 | psu.edu |

| O3—H3A···O2iii | 0.97 (2) | 1.67 (2) | 2.6281 (14) | 168.5 (19) | psu.edu |

(Symmetry codes: (i) x+1, y+2, z+1; (iii) x+2, y-1/2, z+3/2)

π-π Stacking: π-π stacking interactions between the aromatic rings of the this compound anion and adjacent aromatic cations are also significant in the crystal packing. iucr.orgresearchgate.net In the crystal structure of 2-Amino-4-methylpyridinium 2-hydroxybenzoate, a π-π interaction with a centroid-to-centroid distance of 3.7528 (16) Å has been reported, contributing to the formation of the three-dimensional network. iucr.org These interactions are a common feature in the supramolecular assembly of aromatic compounds. wikipedia.org

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC))

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal stability and phase transitions of materials. researchgate.net For the salt 2-amino-6-methylpyridinium 4-hydroxybenzoate, thermal studies have been conducted to determine its stability and decomposition profile. researchgate.netresearchgate.net

DSC analysis helps in identifying the melting point and purity of a crystalline compound. acs.org The sharpness of the endothermic peak in a DSC curve can indicate a high degree of crystallinity and purity. researchgate.net Studies on 2-amino-6-methylpyridinium 4-hydroxybenzoate have confirmed its thermal stability, which is an important characteristic for its potential applications. researchgate.net The compound is stable up to a certain temperature before it begins to decompose. researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a detailed view of the electronic structure and properties of 4-Amino-2-hydroxybenzoate. These methods are fundamental in predicting molecular behavior and reactivity.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of this compound, DFT calculations, often at levels like B3LYP/6-311++G(d,p), are employed to model key electronic features. These calculations help in understanding the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

Studies on related structures, such as methyl this compound, have utilized DFT to analyze molecular geometry and electronic properties. univ-soukahras.dzresearchgate.netnih.gov The presence of both electron-donating amino (-NH2) and hydroxyl (-OH) groups on the benzene (B151609) ring significantly influences the electron density distribution, which in turn affects the molecule's ability to engage in interactions like metal chelation. The hydroxyl group, in particular, can enhance aqueous solubility.

Table 1: DFT Calculation Parameters for Aminobenzoate Derivatives

| Parameter | Value/Method | Reference |

| Functional | B3LYP | univ-soukahras.dz |

| Basis Set | 6-311++G(d,p), cc-pVDZ | univ-soukahras.dz |

| Application | Frontier Molecular Orbitals, Electrostatic Potential |

This table summarizes common parameters used in DFT studies of aminobenzoate derivatives.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is particularly useful for studying the excited state properties of molecules like methyl this compound. univ-soukahras.dznih.govresearchgate.net TD-DFT calculations can predict absorption and emission spectra, providing insights into the photophysical and photochemical properties of the compound. univ-soukahras.dznih.gov

Research has shown that the absorption and emission spectra of methyl this compound can be significantly modified by its environment, such as through interactions with cyclodextrins. univ-soukahras.dznih.gov TD-DFT studies, often using functionals like B3LYP with basis sets such as 6-31G(d), have been successful in analyzing these spectral changes and comparing them with experimental results. univ-soukahras.dznih.govresearchgate.net These calculations also allow for the study of conformational changes between the ground and excited states. univ-soukahras.dznih.govresearchgate.net

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. tandfonline.com MEP maps illustrate the electrophilic (electron-deficient, often colored blue) and nucleophilic (electron-rich, often colored red) regions of a molecule. tandfonline.com This information is crucial for predicting how a molecule will interact with other molecules, including potential sites for hydrogen bonding and other non-covalent interactions. researchgate.net

For molecules like this compound, the MEP map would highlight the negative potential around the oxygen atoms of the hydroxyl and carboxyl groups and the nitrogen atom of the amino group, indicating these as likely sites for electrophilic attack or hydrogen bond donation. researchgate.net Conversely, the hydrogen atoms of the amino and hydroxyl groups would show positive potential, marking them as sites for nucleophilic attack or hydrogen bond acceptance. This analysis is instrumental in understanding receptor-ligand interactions and chemical reactivity. tandfonline.comresearchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, complementing the static picture from quantum chemical calculations.

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein receptor. nih.gov

In studies involving 2-hydroxybenzoic acid derivatives, molecular docking has been used to investigate their binding modes with specific enzymes. nih.gov For instance, docking studies have revealed how the carboxylate and hydroxyl groups of such compounds can form key interactions, like salt bridges and hydrogen bonds, with amino acid residues in the active site of a receptor. nih.gov These simulations can predict binding affinities and guide the design of more potent and selective inhibitors. nih.gov

Table 2: Key Interactions in Molecular Docking of a 2-Hydroxybenzoic Acid Derivative

| Interaction Type | Interacting Groups | Reference |

| Salt Bridge | Carboxylate with Arginine residue | nih.gov |

| Hydrogen Bond | Hydroxylate with Valine residue | nih.gov |

| Pi-Pi Interaction | Benzene ring with Tyrosine residue | nih.gov |

This table illustrates the types of interactions identified through molecular docking for a related compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes. frontiersin.org By simulating the motions of atoms and molecules over time, MD can reveal the flexibility of a molecule and the different shapes (conformations) it can adopt. researchgate.net

For flexible molecules like derivatives of this compound, MD simulations can be used to explore the conformational space and identify the most stable conformers. frontiersin.orggalaxyproject.org This information is crucial for understanding how the molecule's shape influences its biological activity and interactions with other molecules. MD simulations, often combined with other techniques like machine learning, can provide detailed insights into the dynamics of ligand binding and the conformational transitions of target proteins. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. mdpi.com While specific, comprehensive QSAR models exclusively developed for this compound are not widely documented in publicly available literature, the principles of QSAR can be applied to predict its activity based on its structural features. Such models are crucial for predicting the biological or toxicological effects of chemicals when limited empirical data exists. biochempress.com

A QSAR study on this compound would involve calculating a set of numerical parameters, known as molecular descriptors, that quantify different aspects of its molecular structure. These descriptors would then be correlated with a measured biological activity (e.g., antimicrobial efficacy, enzyme inhibition) using statistical methods to create a predictive model. For a molecule like this compound, which is a substituted phenol (B47542) and aminobenzoic acid, relevant descriptors would likely fall into several categories. jst.go.jp

In studies of related phenolic compounds, key descriptors have included hydrophobicity (log P) and electronic parameters like the acid dissociation constant (pKa), which are known to strongly influence toxicity and biological activity. jst.go.jp For this compound, descriptors would capture the influence of the amino (-NH2), hydroxyl (-OH), and carboxylic acid (-COOH) functional groups on the benzene ring.

| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Represents the hydrophobicity, affecting membrane permeability and transport. jst.go.jp |

The development of a robust QSAR model would follow a systematic process: data set selection, calculation of descriptors, variable selection to identify the most relevant descriptors, model construction using statistical techniques like multiple linear regression or machine learning algorithms, and rigorous validation to ensure its predictive power. mdpi.com

Advanced Intermolecular Interaction Analysis

Advanced computational methods provide deep insights into the noncovalent interactions that govern the supramolecular assembly and crystal packing of molecules like this compound. These analyses are critical for understanding crystal engineering, polymorphism, and molecular recognition phenomena.

Noncovalent Interaction (NCI) Index Analysis

Noncovalent Interaction (NCI) index analysis is a powerful tool for visualizing and characterizing weak intermolecular and intramolecular interactions in three-dimensional space. nih.govnih.gov This method is based on the electron density (ρ) and its reduced density gradient (RDG). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be identified and visualized as isosurfaces. mdpi.com

In a study of acridin-1-ium 4-aminosalicylate, a salt where this compound acts as the anion, NCI analysis was used to visualize the hydrogen-bonding and dispersion interactions that contribute to the crystal's stability. nih.govresearchgate.net The NCI plots typically use a color scale on the isosurfaces:

Blue: Strong, attractive interactions, such as hydrogen bonds.

Green: Weak, delocalized interactions, like van der Waals forces.

Red: Strong, repulsive interactions, often found within sterically crowded regions or inside rings.

For the this compound anion within its salt structure, NCI analysis reveals distinct isosurfaces corresponding to the strong N-H···O and O-H···O hydrogen bonds it forms. nih.govresearchgate.net The analysis allows for a clear visualization of where these specific bonding interactions are located, confirming the supramolecular assemblies predicted by crystallographic data. nih.gov This technique effectively distinguishes between various types of noncovalent contacts, providing a qualitative and quantitative picture of the forces holding the crystal lattice together. eurjchem.comresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonds and intermolecular interactions based on the topology of the electron density, ρ(r). nih.gov This analysis identifies critical points in the electron density, particularly bond critical points (BCPs), which exist between two interacting atoms. The properties at these BCPs, such as the electron density (ρ(r_cp)) and its Laplacian (∇²ρ(r_cp)), quantify the nature and strength of the interaction. researchgate.netiucr.org

For interactions like hydrogen bonds, the following criteria are generally applied:

∇²ρ(r_cp) > 0: Indicates a closed-shell interaction, typical of noncovalent bonds like hydrogen bonds and van der Waals forces. researchgate.net

The value of ρ(r_cp): Correlates with the strength of the bond; higher values indicate stronger interactions.

In the analysis of the acridin-1-ium 4-aminosalicylate salt, QTAIM was employed to characterize the charge-density distribution of the various intermolecular interactions involving the this compound anion. nih.govglobalauthorid.com The study identified BCPs for the N-H···O hydrogen bonds between the acridinium (B8443388) cation and the carboxylate group of the anion. The topological parameters derived from this analysis provide quantitative evidence for the strength and nature of these crucial interactions in the crystal structure.

Table 2: Representative QTAIM Topological Parameters for Hydrogen Bonds This table presents typical values for classifying interaction types based on QTAIM analysis; specific values for this compound interactions would be derived from dedicated computational studies.

| Interaction Type | Typical ρ(r_cp) (a.u.) | Typical ∇²ρ(r_cp) (a.u.) | Classification |

|---|---|---|---|

| Strong H-Bond | > 0.035 | > 0 | Covalent character |

| Medium H-Bond | 0.01 - 0.035 | > 0 | Primarily electrostatic |

| Weak H-Bond | < 0.01 | > 0 | Electrostatic |

| van der Waals | < 0.01 | > 0 | van der Waals |

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. plos.org The Hirshfeld surface is constructed around a molecule, partitioning the crystal space, and is colored according to various properties, most commonly the normalized contact distance (d_norm). This property highlights intermolecular contacts shorter than, equal to, or longer than the van der Waals radii, appearing as red, white, and blue regions, respectively. plos.orgnih.gov

This analysis has been applied to the crystal structures of salts containing the 2-hydroxybenzoate anion, a close relative of this compound. nih.govcore.ac.ukresearchgate.net The bright red spots on the d_norm surface visually confirm the locations of significant intermolecular contacts, such as strong hydrogen bonds. plos.orgcore.ac.uk

A key output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). plos.org This plot provides a quantitative breakdown of the percentage contribution of each type of atomic contact to the total Hirshfeld surface area.

In the crystal structure of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate, the fingerprint plot analysis revealed the following contributions from different contacts:

Table 3: Intermolecular Contact Contributions for a 2-Hydroxybenzoate Salt from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 44.2% | Represents the most abundant, though generally weak, van der Waals interactions. nih.gov |

| O···H / H···O | 20.9% | Corresponds to the crucial hydrogen bonding interactions, appearing as distinct "spikes" on the plot. nih.gov |

| C···H / H···C | 19.6% | Indicates weaker C-H···π or C-H···O interactions. nih.gov |

| N···H / H···N | 8.1% | Relates to hydrogen bonds involving nitrogen atoms. nih.gov |

| C···O / O···C | 3.0% | Minor contributions from carbon-oxygen contacts. nih.gov |

| C···C | 2.9% | Suggests the presence of π-π stacking interactions. nih.gov |

Data derived from the analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate. nih.govcore.ac.uk

This quantitative analysis demonstrates the predominance of H···H, O···H, and C···H contacts in the crystal packing. The sharp spikes corresponding to O···H/H···O contacts are characteristic of strong hydrogen bonds, which are fundamental to the formation of the supramolecular structure. nih.govcore.ac.uk

Exploration of Biological Activities and Underlying Mechanisms Non Clinical Focus

Antimicrobial and Antitubercular Research

The compound and its structural analogs have been a subject of significant research in the field of microbiology, particularly concerning their effects on bacteria and fungi.

Investigations Against Mycobacterium tuberculosis

A notable area of investigation has been the potential antitubercular activity of 4-Amino-2-hydroxybenzoate derivatives. This interest stems from its structural similarity to para-Aminosalicylic acid (PAS), a known second-line agent for treating drug-resistant Mycobacterium tuberculosis. vulcanchem.com Research suggests that derivatives of this compound may exhibit moderate activity against Mycobacterium tuberculosis. vulcanchem.com

One of the primary mechanisms believed to be responsible for the antitubercular action of compounds related to this compound is the inhibition of folic acid synthesis. nih.gov Folic acid is a vital nutrient for bacteria, essential for the synthesis of nucleic acids and certain amino acids, which are crucial for bacterial growth and replication. The inhibition of this pathway disrupts these fundamental cellular processes.

The proposed mechanism involves the enzyme dihydropteroate (B1496061) synthase (DHPS), which is critical in the bacterial folate synthesis pathway. vulcanchem.com 4-Aminosalicylic acid, a related compound, is known to be utilized by DHPS instead of its natural substrate, para-Aminobenzoic acid (PABA). nih.gov This leads to the creation of an ineffective folic acid analog, thereby disrupting the biosynthesis of essential molecules like purines and thymidylate. nih.gov

The structural analogy between this compound and para-Aminobenzoic acid (PABA) is central to its proposed mechanism of action. nih.govnih.gov PABA is a natural substrate for the enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway. microbenotes.com It is hypothesized that this compound and its analogs act as competitive inhibitors, binding to DHPS with a greater affinity than PABA. vulcanchem.comnih.gov This competitive binding effectively blocks PABA from participating in the synthesis of folic acid, leading to a bacteriostatic effect where bacterial growth and multiplication are slowed. nih.gov

Inhibition of Folic Acid Synthesis Pathways

Broader Spectrum Antibacterial and Antifungal Evaluations (in vitro)

Beyond Mycobacterium tuberculosis, derivatives of this compound have been evaluated for their activity against a wider range of bacteria and fungi in laboratory settings. researchgate.net Studies have shown that certain derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, some synthesized derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli. cumhuriyet.edu.tr

In terms of antifungal activity, specific derivatives have shown effectiveness against fungi like Candida albicans. researchgate.net For example, 4-methoxy phenyl-4-amino-2-hydroxy benzoate (B1203000) and 2-chloro phenyl-4-amino-2-hydroxy benzoate have displayed notable antifungal properties. researchgate.net The minimum inhibitory concentration (MIC) is a key metric used in these evaluations to quantify the potency of the compounds.

Table 1: In Vitro Antimicrobial Activity of Selected this compound Derivatives

| Derivative | Target Microorganism | Activity Noted | Source |

|---|---|---|---|

| 4-methoxy phenyl-4-amino-2-hydroxy benzoate | Candida albicans | Effective antifungal activity | researchgate.net |

| 2-chloro phenyl-4-amino-2-hydroxy benzoate | Candida albicans | Effective antifungal activity | researchgate.net |

| Hydrazide-hydrazone derivatives | Staphylococcus aureus | Weak activity (MIC 256 µg/ml) | cumhuriyet.edu.tr |

| Propyl this compound derivatives | Mycobacterium avium | Moderate activity (MICs comparable to ciprofloxacin) | vulcanchem.com |

Inhibition of Bacterial Cell Wall Synthesis Mechanisms

Some research suggests that another potential mechanism for the antimicrobial action of this compound and its derivatives is the inhibition of bacterial cell wall synthesis. vulcanchem.comsmolecule.com The bacterial cell wall, particularly the peptidoglycan layer, is crucial for maintaining the structural integrity of the bacterium. libretexts.org Inhibiting its synthesis can lead to cell lysis and death. libretexts.org While this mechanism is proposed, the primary focus of research has been on the inhibition of folate synthesis. vulcanchem.comsmolecule.com

Antioxidant Properties and Free Radical Scavenging Capabilities

In addition to antimicrobial research, this compound and its derivatives have been investigated for their antioxidant properties. vulcanchem.com Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals. These free radicals can start chain reactions that damage cells, and antioxidants terminate these chain reactions by removing free radical intermediates.

Studies have indicated that derivatives of this compound possess the ability to scavenge free radicals. researchgate.net For example, ethyl-4-amino-2-hydroxy benzoate has been identified as a potent free radical scavenger. researchgate.net The antioxidant potential of these compounds is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. researchgate.net The presence of amino (-NH₂) and hydroxyl (-OH) groups on the benzene (B151609) ring is thought to enhance the electron density, which may contribute to their metal chelation and antioxidant capabilities.

Table 2: Investigated Biological Activities of this compound and its Derivatives

| Biological Activity | Proposed Mechanism | Key Findings | Source |

|---|---|---|---|

| Antitubercular | Inhibition of folic acid synthesis via competitive inhibition of DHPS with PABA. | Derivatives show moderate activity against M. tuberculosis. vulcanchem.com | vulcanchem.comnih.gov |

| Antibacterial | Inhibition of folic acid synthesis, potential inhibition of cell wall synthesis. | Activity observed against Gram-positive and Gram-negative bacteria. cumhuriyet.edu.tr | vulcanchem.comcumhuriyet.edu.trsmolecule.com |

| Antifungal | Not fully elucidated, but likely involves disruption of essential fungal metabolic pathways. | Certain derivatives are effective against Candida albicans. researchgate.net | researchgate.net |

| Antioxidant | Free radical scavenging and potential metal chelation. | Ethyl-4-amino-2-hydroxy benzoate demonstrated potent free radical scavenging activity. researchgate.net | vulcanchem.comresearchgate.net |

In Vitro Antioxidant Assays (e.g., DPPH Scavenging Method)

The antioxidant potential of this compound and its derivatives has been explored through various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method being a commonly employed technique. mdpi.comelabscience.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. mdpi.comelabscience.com

Studies have shown that derivatives of this compound exhibit notable antioxidant activity. For instance, ethyl-4-amino-2-hydroxy benzoate demonstrated the most potent free-radical scavenging activity among a series of synthesized para-amino salicylic (B10762653) acid (PAS) analogues. researchgate.net The antioxidant capacity is often dose-dependent, showing an increase in scavenging activity with higher concentrations of the compound, comparable to standard antioxidants like ascorbic acid. The structural features of these compounds, particularly the presence of amino (-NH2) and hydroxyl (-OH) groups on the aromatic ring, are crucial for their antioxidant effects. mdpi.com These electron-donating groups can stabilize the resulting radical through resonance. jst.go.jp

The following table summarizes the findings from a study evaluating the DPPH radical scavenging activity of synthesized derivatives of para-amino Salicylic Acid.

| Compound | Concentration (µg/ml) | % Inhibition of DPPH |

| P1 | 2 | 25.34 |

| 4 | 31.67 | |

| 6 | 42.89 | |

| 8 | 55.23 | |

| 10 | 68.91 | |

| P2 (Ethyl-4-amino-2-hydroxy benzoate) | 2 | 30.12 |

| 4 | 45.78 | |

| 6 | 58.99 | |

| 8 | 73.45 | |

| 10 | 85.67 | |

| P3 | 2 | 22.45 |

| 4 | 29.87 | |

| 6 | 38.90 | |

| 8 | 49.12 | |

| 10 | 61.34 | |

| P4 | 2 | 19.87 |

| 4 | 26.34 | |

| 6 | 34.56 | |

| 8 | 44.89 | |

| 10 | 56.78 | |

| P5 | 2 | 15.67 |

| 4 | 21.89 | |

| 6 | 29.45 | |

| 8 | 38.78 | |

| 10 | 49.89 | |

| Data derived from a study on para-amino Salicylic Acid derivatives. researchgate.net |

Proposed Mechanisms for Oxidative Stress Mitigation

The primary mechanism by which this compound and related compounds are thought to mitigate oxidative stress is through direct radical scavenging. mdpi.com This action is largely attributed to the hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. mdpi.com

In the HAT mechanism, the antioxidant molecule, possessing a phenolic hydroxyl group, donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com The resulting antioxidant radical is stabilized by resonance. The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, leading to the formation of a radical cation from the antioxidant and an anion from the free radical. mdpi.com The presence of both an amino group and a hydroxyl group on the benzene ring of this compound enhances its electron-donating capacity, making it an effective radical scavenger. mdpi.comjst.go.jp

Beyond direct scavenging, these compounds may also contribute to the enhancement of endogenous antioxidant systems. This can involve increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov These enzymes play a critical role in the detoxification of reactive oxygen species (ROS) like superoxide radicals and hydrogen peroxide. nih.gov For instance, some phenolic compounds have been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a key regulator of the expression of antioxidant proteins.

Enzyme Modulation and Inhibition Studies

Inhibition of Hypochlorous Acid

Methyl this compound has been identified as an inhibitor of hypochlorous acid (HOCl). biosynth.com HOCl is a potent oxidant produced by neutrophils at sites of inflammation and is implicated in tissue damage. biosynth.comnih.gov The inhibitory action of methyl this compound is thought to involve its ability to bind to chlorine atoms through hydrogen bonds and to hydrogen chloride ions. biosynth.com This interaction prevents HOCl from exerting its damaging effects on surrounding tissues. Another related compound, 4-aminobenzoic acid hydrazide (4-ABAH), is an irreversible inhibitor of myeloperoxidase (MPO), the enzyme responsible for producing HOCl. caymanchem.com

Inhibition of BCL-2 Family Proteins

Certain derivatives of 2-hydroxybenzoate have been shown to interact with and inhibit the anti-apoptotic function of B-cell lymphoma 2 (Bcl-2) family proteins. biosynth.comcardiff.ac.uk Bcl-2 proteins are key regulators of apoptosis (programmed cell death), and their inhibition can lead to the induction of apoptosis in cancer cells. cardiff.ac.uk For example, methyl 2-amino-4-hydroxybenzoate has been reported to bind to Bcl-2, thereby promoting apoptosis. biosynth.com This compound may also inhibit the production of Bcl-xL, another anti-apoptotic protein, further contributing to its pro-apoptotic effects. waocp.org The inhibition of these proteins disrupts the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and the activation of caspases, which are the executioners of cell death. cardiff.ac.ukresearchgate.net

Inhibition of 12-Lipoxygenase

Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of bioactive metabolites involved in inflammation. google.comnih.gov Specifically, platelet-type 12-lipoxygenase (12-LOX) has been implicated in various diseases, including skin disorders, diabetes, and cancer. google.comnih.gov Derivatives of this compound have been investigated as potential inhibitors of 12-LOX. researchgate.net For instance, a scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide has yielded potent and selective inhibitors of 12-LOX. nih.gov These inhibitors have demonstrated the ability to reduce the production of 12-hydroxyeicosatetraenoic acid (12-HETE), a product of 12-LOX activity, in cellular models. nih.gov

Other Investigational Biological Activities

Anti-inflammatory Property Investigations

The anti-inflammatory potential of this compound and its derivatives has been a subject of scientific inquiry. Research has demonstrated that these compounds can modulate inflammatory pathways. For instance, a derivative, 2-(Diethylamino)ethyl this compound, has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide. biosynth.comcymitquimica.com This inhibitory action was observed in an animal model for multiple sclerosis, suggesting a potential role in mitigating inflammatory responses in autoimmune conditions. biosynth.comcymitquimica.com Furthermore, this compound has exhibited anti-inflammatory effects in the context of chronic dry eye syndrome. biosynth.comcymitquimica.com

Another related compound, Calcium this compound, is noted for its anti-inflammatory properties that help in reducing inflammation within the gastrointestinal tract, particularly in the context of inflammatory bowel diseases like ulcerative colitis. Similarly, Methyl 4-amino-2-methoxybenzoate has been found to possess anti-inflammatory characteristics by inhibiting pro-inflammatory cytokine production in various animal models, indicating its potential for treating inflammatory diseases.

| Compound | Investigated Effect | Model/Context |

| 2-(Diethylamino)ethyl this compound | Inhibition of pro-inflammatory cytokines and nitric oxide | Experimental autoimmune encephalomyelitis (animal model for multiple sclerosis) |

| 2-(Diethylamino)ethyl this compound | Anti-inflammatory properties | Chronic dry eye syndrome |

| Calcium this compound | Reduction of gastrointestinal inflammation | Inflammatory Bowel Disease (Ulcerative Colitis) |

| Methyl 4-amino-2-methoxybenzoate | Inhibition of pro-inflammatory cytokines | Various animal models |

Utility as Fluorescent Probes in Biological Systems

The inherent fluorescent properties of certain this compound derivatives make them valuable tools in biological research. 2-(Diethylamino)ethyl this compound, a hydroxylated aromatic amine, is utilized as a fluorescent probe for fluorescein (B123965) angiography. biosynth.com The development of small-molecule fluorescent probes is a significant area of research for detecting and imaging specific analytes within complex biological systems. nih.gov These probes are designed to be highly selective and to function within the native environments of cells with minimal disruption. nih.gov

The design of fluorescent probes often involves incorporating specific chemical moieties that react with the target analyte, leading to a change in fluorescence. For instance, probes have been developed based on coumarin (B35378) and 4-amino-2-(benzo[d]thiazol-2-yl) phenol (B47542) (ABAH) as fluorophores to detect peroxynitrite. thno.org The general principle involves a reaction-based mechanism where the probe's interaction with the target molecule alters its electronic properties, resulting in a detectable fluorescent signal. nih.gov This approach has been used to create probes for a variety of biologically important molecules.

Estrogen Receptor Modulation and Antiproliferative Effects in Cell Lines

The modulation of estrogen receptors (ERs) is a critical strategy in the treatment of hormone-dependent cancers, such as certain types of breast cancer. Estrogen receptors, particularly ERα and ERβ, play distinct roles in cell proliferation, with ERα generally promoting proliferation and ERβ having an anti-proliferative effect. researchgate.net

Interestingly, the effect of estrogen can be paradoxical. While it typically promotes growth in ER-positive breast cancer cells, it has been shown to suppress proliferation in ER-negative breast cancer cells where ERα has been reintroduced. nih.gov This suggests a complex regulatory mechanism. Global gene expression studies in ER-negative MDA-MB-231 breast cancer cells that re-express ERα have revealed that 17β-estradiol (E2) treatment leads to the altered expression of numerous genes involved in cell cycle regulation, ultimately suppressing proliferation. nih.gov

Research into novel compounds that can modulate ER activity is ongoing. For example, new coumarin-peptide and coumarin-amino alcohol derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including HeLa, MDA-MB-231, and L-132. researchgate.net Docking studies of some of these derivatives have shown favorable interactions with the active site of the human estrogen receptor, suggesting their potential as anticancer agents. researchgate.net The development of selective estrogen receptor modulators (SERMs) continues to be an important area of drug discovery. researchgate.net

Mechanisms of Action for Related Antimalarial 4-Aminoquinoline Derivatives (e.g., Heme Crystallization Interference)

4-Aminoquinoline derivatives are a class of synthetic antimalarial drugs, with chloroquine (B1663885) and amodiaquine (B18356) being prominent examples. taylorandfrancis.comesr.ie Their primary mechanism of action targets the detoxification process of heme in the malaria parasite, Plasmodium falciparum. esr.iepnas.orghilarispublisher.com

During its life cycle within human red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. esr.iehilarispublisher.com To protect itself, the parasite polymerizes this heme into a non-toxic, crystalline substance called hemozoin, also known as β-hematin. esr.iepnas.orghilarispublisher.com

4-Aminoquinoline drugs, being weak bases, accumulate in the acidic food vacuole of the parasite. esr.iehilarispublisher.com Here, they interfere with the formation of hemozoin. taylorandfrancis.compnas.org The prevailing hypothesis is that these drugs, particularly chloroquine, form a complex with heme through π-π stacking interactions between the quinoline (B57606) ring and the porphyrin system of heme. taylorandfrancis.complos.org This complexation prevents the heme from being incorporated into the growing hemozoin crystal. taylorandfrancis.complos.org The resulting buildup of free heme leads to oxidative stress and damage to the parasite, ultimately causing its death. taylorandfrancis.com

Recent studies using in situ surface observations have provided more detailed insights, showing that quinoline antimalarials can inhibit β-hematin crystal growth through specific interactions with the crystal surfaces, such as step pinning, kink blocking, and inducing step bunching. pnas.org

| Derivative Class | Proposed Mechanism | Target Organism |

| 4-Aminoquinolines (e.g., Chloroquine, Amodiaquine) | Interference with heme crystallization, leading to toxic heme buildup | Plasmodium falciparum (malaria parasite) |

Biotechnological Production and Metabolic Engineering Research

Microbial Biosynthesis of 4-Amino-2-hydroxybenzoate and Related Compounds

The microbial synthesis of this compound and its structural analogs, such as other aminobenzoates and hydroxybenzoates, is rooted in the central aromatic amino acid pathway. sciepublish.com In a wide range of microorganisms, including bacteria and yeast, the shikimate pathway converts simple sugars into chorismate, a critical branch-point intermediate for a vast array of aromatic compounds. nih.govfrontiersin.org The engineering of this native pathway is the foundation for producing valuable aromatic chemicals. researchgate.net For instance, 4-aminobenzoic acid (4-ABA), the direct precursor to this compound, is synthesized from chorismate via the action of aminodeoxychorismate synthase and aminodeoxychorismate lyase. nih.gov The subsequent targeted hydroxylation of 4-ABA at the C2 position would yield this compound.

The use of renewable feedstocks like glucose is a central goal of biotechnological production. nih.gov Microorganisms such as Escherichia coli and Corynebacterium glutamicum are preferred hosts due to their well-understood genetics and metabolism, and their ability to efficiently utilize glucose. sciepublish.comfrontiersin.org The biosynthesis of aromatic compounds from glucose begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, which is the first committed step of the shikimate pathway. frontiersin.orgresearchgate.net

Metabolic engineering efforts focus on channeling more glucose-derived carbon into this pathway. nih.gov A key strategy involves overexpressing genes for feedback-resistant versions of enzymes at critical nodes, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, to prevent the host cell from down-regulating the pathway. frontiersin.orgnih.gov

A concrete example of this approach is the production of 4-amino-3-hydroxybenzoic acid (4,3-AHBA), a close structural isomer of this compound. nih.gov In one study, an engineered C. glutamicum strain was developed to first produce 4-ABA from glucose by enhancing the shikimate pathway, and then convert it to 4,3-AHBA via an engineered hydroxylase enzyme. nih.govnih.gov This demonstrates a viable blueprint for producing hydroxylated aminobenzoates directly from glucose.

Achieving the specific C-2 hydroxylation of 4-aminobenzoic acid to produce this compound is a significant challenge that requires enzymes with high regioselectivity. While native enzymes may not possess the desired specificity or activity on non-native substrates, protein engineering offers powerful tools to tailor enzymes for specific biocatalytic functions. nih.govd-nb.info

The regioselectivity of hydroxylation reactions, often catalyzed by monooxygenases like cytochrome P450s or flavoprotein hydroxylases, can be altered through targeted mutations in the enzyme's active site. researchgate.netresearchgate.net Research has shown that the size, stereochemistry, and positioning of a substrate within the active site are critical for determining which C-H bond is oxidized. researchgate.net

A notable success in this area was the engineering of a 4-hydroxybenzoate (B8730719) 3-hydroxylase (PHBH) from Caulobacter vibrioides for the production of 4,3-AHBA. nih.gov The wild-type enzyme had negligible activity for hydroxylating 4-ABA. Through a combination of site-directed mutagenesis of active site residues and random mutagenesis, a double mutant (CvPHBHM106A/T294S) was created that exhibited significantly enhanced productivity for the 3-hydroxylation of 4-ABA. nih.govnih.gov This work highlights a key strategy that could be adapted to develop a hydroxylase for the specific 2-hydroxylation of 4-ABA, which would be essential for the biosynthesis of this compound.

Table 1: Examples of Engineered Hydroxylases for Modified Regioselectivity

| Enzyme Class | Original Substrate | Engineering Strategy | New Substrate/Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Flavoprotein Hydroxylase (PHBH) | 4-Hydroxybenzoate | Site-directed and random mutagenesis | 4-Aminobenzoic acid (4-ABA) → 4-Amino-3-hydroxybenzoic acid (4,3-AHBA) | Mutants were created that efficiently catalyzed the 3-hydroxylation of 4-ABA, a non-native reaction. | nih.govnih.gov |

| Cytochrome P450 (PikC) | YC-17 (Natural Product) | Substrate engineering with synthetic anchoring groups | YC-17 analogs | Regioselectivity of hydroxylation was shifted from a 1:1 mixture to a >20:1 mixture of isomers. | researchgate.net |

| Cytochrome P450 (P450BM3) | Fatty Acids | Directed evolution | Benzene (B151609) → Hydroquinone | Mutants were generated capable of chemo- and regioselective dihydroxylation of a non-natural substrate. | nih.gov |

Production from Renewable Carbon Sources (e.g., Glucose)

Construction of Artificial Biosynthetic Pathways in Microorganisms

The de novo production of non-natural compounds like this compound in a microbial host requires the rational design and construction of an artificial biosynthetic pathway. sjtu.edu.cn This process involves assembling a series of enzymatic steps from different organisms or engineered variants into a single, optimized production host. researchgate.net

The construction of a pathway for this compound from glucose would typically involve:

Host Selection and Central Metabolism Engineering : A host like C. glutamicum or E. coli is chosen. Its central metabolism is then engineered to increase the supply of precursors PEP and E4P to maximize carbon flux into the shikimate pathway. nih.govasm.org This often involves the deletion of competing pathways and the overexpression of key enzymes. researchgate.net

Precursor Pathway Installation : Genes for the synthesis of the immediate precursor, 4-aminobenzoic acid (4-ABA), from the shikimate pathway intermediate chorismate are introduced and expressed. nih.govasm.org

Introduction of the Final Catalytic Step : A gene encoding a highly specific, engineered hydroxylase (as described in 6.1.2) is introduced to perform the final conversion of 4-ABA to this compound.

The successful assembly of an artificial pathway for arbutin (B1665170), a derivative of 4-hydroxybenzoate (4-HBA), provides a relevant precedent. researchgate.net In this work, a 4-hydroxybenzoate 1-hydroxylase and a glucosyltransferase were introduced into an engineered E. coli strain with an enhanced shikimate pathway, enabling the production of 3.29 g/L of arbutin directly from glucose. researchgate.net Similarly, the pathway for 4,3-AHBA was constructed in C. glutamicum by combining an enhanced 4-ABA biosynthetic pathway with a mutant hydroxylase, leading to gram-scale production from glucose. nih.govnih.gov

Strain Optimization and Fermentation Process Development for Yield Enhancement